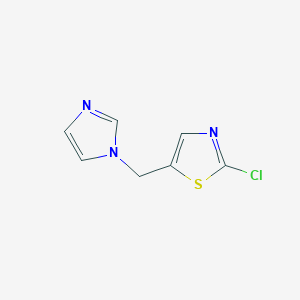

2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

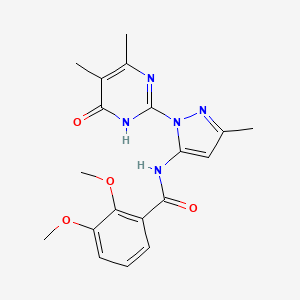

2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C7H6ClN3S and its molecular weight is 199.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

Imidazo[2,1-b]thiazole, a structurally related compound, showcases a broad spectrum of pharmacological activities, serving as a foundational moiety in medicinal chemistry. The derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their diverse therapeutic applications. This includes the development of new derivatives with a wide range of pharmacological effects, highlighting the compound's versatility and its potential in the design of new therapeutics (Shareef et al., 2019).

Novel Thiazole Derivatives and Their Patented Applications

The synthesis and patenting of novel thiazole derivatives have shown significant advancements, with applications ranging from antimicrobial, antifungal, antiviral, to neuroprotective and antitumor activities. This review emphasizes the therapeutic potential of thiazole derivatives, underscoring the molecule's importance in drug discovery and development (Leoni et al., 2014). Additionally, thiazole derivatives are explored for their pharmacological activity toward receptors, showcasing the unpredictability of pharmacological activity due to structural modifications of a prototype drug molecule (Leoni et al., 2014).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those structurally similar to 2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole, have shown promising antitumor activity. These compounds, undergoing preclinical testing, offer insights into the synthesis of compounds with varied biological properties, potentially leading to new antitumor drugs (Iradyan et al., 2009).

Pharmacological Properties of Chlormethiazole

Chlormethiazole, a thiazole derivative, has a long history of use as a sedative agent, with its action involving the potentiation of GABA activity. Its role as a neuroprotective agent has been explored in animal models of stroke, highlighting its potential in preventing the anatomical and functional effects of stroke despite challenges in clinical trials (Wilby & Hutchinson, 2006).

Synthesis and Transformation of Phosphorylated 1,3-Azoles

The synthesis of phosphorylated 1,3-azoles, including thiazoles, has been extensively reviewed, showcasing the chemical and biological properties of these derivatives. This review highlights the methods and applications of 4-phosphorylated imidazole derivatives, illustrating the wide range of activity from insectoacaricidal to antihypertensive and neurodegenerative effects (Abdurakhmanova et al., 2018).

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .

Properties

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-7-10-3-6(12-7)4-11-2-1-9-5-11/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLPCLPBKNVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)

methanone](/img/structure/B2695561.png)

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)

![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)

![2-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2695579.png)